molecular formula C12H19N3OS B2849552 2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 1421477-13-5

2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2849552
CAS RN: 1421477-13-5
M. Wt: 253.36
InChI Key: NTBCATOACZQZAB-UHFFFAOYSA-N
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Description

The compound “2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a chemical compound with a molecular weight of 268.38 . It is a solid substance .


Synthesis Analysis

A series of substituted tetrahydrothieno [2,3-c]pyridin-2-yl (THTP) derivatives, i.e., C1–C3 and N1–N3, was synthesized in one step using 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno [2,3-c]pyridine-3-carbonitrile with two different adjacent chloro- and nitro-substituted groups .


Molecular Structure Analysis

The IUPAC name of the compound is methyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno [2,3-c]pyridine-3-carboxylate . The InChI code is 1S/C13H20N2O2S/c1-12(2)6-7-8(11(16)17-5)10(14)18-9(7)13(3,4)15-12/h15H,6,14H2,1-5H3 .


Chemical Reactions Analysis

The compound has been used in the synthesis of a series of substituted tetrahydrothieno [2,3-c]pyridin-2-yl (THTP) derivatives .


Physical And Chemical Properties Analysis

The compound is a solid substance . It has a boiling point of 409.2±45.0 C at 760 mmHg . The compound is stored at a temperature of 4C and it should be protected from light .

Safety and Hazards

The compound has been classified as harmful . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

2-amino-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-11(2)5-6-7(9(13)16)10(14)17-8(6)12(3,4)15-11/h15H,5,14H2,1-4H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBCATOACZQZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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